molecular formula C11H9NO B1348390 4-(Pyridin-2-yl)phenol CAS No. 51035-40-6

4-(Pyridin-2-yl)phenol

Cat. No. B1348390
CAS RN: 51035-40-6
M. Wt: 171.19 g/mol
InChI Key: VQHMPVXKDCHHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Pyridin-2-yl)phenol” is a chemical compound with the empirical formula C11H9NO. It has a molecular weight of 171.2012. It is a solid substance12.



Synthesis Analysis

While specific synthesis methods for “4-(Pyridin-2-yl)phenol” are not readily available, related compounds have been synthesized through various methods. For instance, a family of polyaryl 2-(pyridin-2-yl)phenol-based four-coordinate organoboron complexes were prepared via deconstructive cycloaromatization of indolizines, cyclopropenones, and boric acids3.



Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-yl)phenol” consists of a phenol group attached to a pyridine ring. The SMILES string representation is OC1=CC=C(C=C1)C2=NC=CC=C212.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(Pyridin-2-yl)phenol” are not readily available. However, related compounds such as pyridin-2-ol have been reported to react differently depending on the position of the hydroxyl group4.



Physical And Chemical Properties Analysis

“4-(Pyridin-2-yl)phenol” is a solid substance12. Its density is reported to be 1.2±0.1 g/cm32.


Scientific Research Applications

Antimicrobial Properties

4-(Pyridin-2-yl)phenol derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, have been synthesized and characterized for their antimicrobial properties. These derivatives exhibit significant antimicrobial activities against a range of bacterial strains, indicating their potential use in the development of new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).

Molecular Behavior in Crystalline State

Research involving compounds like 4-(pyridinium-1-yl)-phenolate focuses on understanding the molecular behavior of these molecules in various crystalline environments. This understanding can contribute to applications in fields such as material science and molecular engineering (Wojtas, Pawlica, & Stadnicka, 2006).

Solvatochromism Studies

Compounds related to 4-(Pyridin-2-yl)phenol have been studied for their solvatochromism properties. These studies contribute to a deeper understanding of solute-solvent interactions and can be useful in the development of chemical sensors and indicators (Pires et al., 2019).

Corrosion Inhibition

Derivatives of 4-(Pyridin-2-yl)phenol have been synthesized and tested as corrosion inhibitors for metals such as mild steel in acidic environments. Their effectiveness as inhibitors provides insights into the development of new corrosion-resistant materials and coatings (Murmu, Saha, Murmu, & Banerjee, 2019).

Coordination Chemistry

Compounds based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol, a variant of 4-(Pyridin-2-yl)phenol, have been employed in coordination chemistry to synthesize complexes with interesting luminescent and magnetic properties. These complexes can be explored for applications in materials science, particularly in the development of luminescent materials and in the study of magnetic properties (Gao et al., 2014).

Chemical Catalysis

4-(N,N-Dimethylamino)pyridine derivatives, related to 4-(Pyridin-2-yl)phenol, have been used as catalysts in chemical reactions like acylation of alcohols and phenols. Such research contributes to the development of more efficient and sustainable chemical processes in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Fluorescent Chemo-sensing

Compounds such as salicylaldehyde-based hydrazones related to 4-(Pyridin-2-yl)phenol have shown potential in fluorescent "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). Such compounds can be used in environmental monitoring and biological applications, including living cell imaging (Rahman et al., 2017).

Direct Hydroxylation Studies

Derivatives of 4-(Pyridin-2-yl)phenol have been studied in the context of the direct hydroxylation of benzene to phenol using hydrogen peroxide, showing potential applications in the field of green chemistry and sustainable industrial processes (Leng, Ge, Zhou, & Wang, 2008).

Antitumor Compounds

Compounds such as 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to 4-(Pyridin-2-yl)phenol, have shown potential as antitumor agents, indicating their relevance in medicinal chemistry and drug development (Lee, Kim, & Jeong, 2011).

Experimental and Theoretical Studies in Organic Chemistry

Research involving alkylaminophenol compounds, which include derivatives of 4-(Pyridin-2-yl)phenol, encompasses both experimental and theoretical studies. These studies are crucial for understanding molecular properties and interactions, which have broad implications in organic chemistry and materials science (Ulaş, 2021).

Nonlinear Optical (NLO) Applications

Investigations into the excited-state structure and relaxation processes of compounds related to 4-(Pyridin-2-yl)phenol, such as betaine-30 and its model compounds, contribute to the understanding of nonlinear optical (NLO) properties. These insights are valuable in the development of NLO materials for various technological applications, including memory storage and photonic devices (Kharlanov & Rettig, 2009).

Hydrogen Bond Force Field Studies

Research on hydrogen-bonded complexes involving 4X-phenol/4Y-pyridine, related to 4-(Pyridin-2-yl)phenol, provides valuable information about the force field of the hydrogen bond. This understanding is critical in fields like molecular biology and pharmaceuticals, where hydrogen bonding plays a fundamental role (Cummings & Wood, 1974).

Aggregation-Induced Enhanced Emission Studies

Studies on compounds like triphenylamine-propenone derivatives, related to 4-(Pyridin-2-yl)phenol, focus on their aggregation-induced enhanced emission (AIEE) properties. Such research is significant for developing advanced luminescent materials with applications in bioimaging, sensors, and optoelectronic devices (Liang et al., 2015).

Corrosion Inhibition in Acidic Environment

Further studies on Schiff bases derived from 4-(Pyridin-2-yl)phenol demonstrate their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This research has practical implications in industrial maintenance and protection against corrosion (Hegazy et al., 2012).

Safety And Hazards

“4-(Pyridin-2-yl)phenol” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P33816.


Future Directions

While specific future directions for “4-(Pyridin-2-yl)phenol” are not readily available, related compounds such as indole derivatives have shown potential for further exploration due to their diverse biological activities5.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

4-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMPVXKDCHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420488
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)phenol

CAS RN

51035-40-6
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-2-yl)phenol

Citations

For This Compound
10
Citations
J Pospech, A Tlili, A Spannenberg… - … A European Journal, 2014 - Wiley Online Library
A ruthenium‐catalyzed carbonylative CH bond arylation process for the three‐component synthesis of complex aryl–(hetero)aryl ketones in an aqueous solution has been developed. …
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
The series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives reported here represents a …
Number of citations: 95 pubs.acs.org
S Gao, F Wei, J Karges, Y Zhao, L Ji… - Inorganic Chemistry …, 2023 - pubs.rsc.org
Melanoma is one of the most aggressive and deadliest forms of skin cancer. Besides traditional medicinal techniques, the use of photodynamic therapy is receiving increasing attention …
Number of citations: 0 pubs.rsc.org
J Derosa, ML O'Duill, M Holcomb… - The Journal of …, 2018 - ACS Publications
Small molecules containing cyclopropane–heteroatom linkages are commonly needed in medicinal chemistry campaigns yet are problematic to prepare using existing methods. To …
Number of citations: 34 pubs.acs.org
JJ Jiang, AKH Chau, MK Wong… - European Journal of …, 2022 - Wiley Online Library
Supramolecular assemblies of gold complex‐based amphiphiles in aqueous media are highly structural sensitive to external environments, providing an attractive prospect for its …
R Yan, ZX Wang - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
The Ru-catalyzed pyridyl-directed C–H allylation of arenes with allylic amines has been developed. This reaction was carried out in the presence of 5 mol% of [Ru(p-cymene)Cl2]2 and …
Number of citations: 16 pubs.rsc.org
Y Yuan, Y Liang, S Shi, YF Liang… - Chinese Journal of …, 2020 - Wiley Online Library
of main observation and conclusion We have developed an efficient Pd‐catalyzed directed C—H bromination protocol, in which dimethyl sulfoxide (DMSO) is employed as oxidant with …
Number of citations: 13 onlinelibrary.wiley.com
DW Yin, G Liu - The Journal of Organic Chemistry, 2018 - ACS Publications
Reported herein is a Pd-catalyzed regioselective C–H activation method that is used for C–H deuteration, carbonylation, halogenation, and oxidation of arene substrates substituted by …
Number of citations: 21 pubs.acs.org
J Pospech - 2014 - rosdok.uni-rostock.de
In the past decades a significant number of pharmaceuticals emerged from conscious design and screening of small molecule drugs, purposely invented and developed by medicinal …
Number of citations: 3 rosdok.uni-rostock.de
L Chen, R Peng, X Zhang, M Yan… - The Journal of Organic …, 2021 - ACS Publications
The Rh(III)-catalyzed migratory insertion of bis(phenylsulfonyl)carbene into aromatic C–H bonds has been developed. A variety of bis(phenylsulfonyl)methyl derivatives were prepared …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.